1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline
CAS No.: 1219981-05-1
Cat. No.: VC2992323
Molecular Formula: C13H12ClN3
Molecular Weight: 245.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219981-05-1 |
|---|---|
| Molecular Formula | C13H12ClN3 |
| Molecular Weight | 245.71 g/mol |
| IUPAC Name | 1-(6-chloropyrazin-2-yl)-3,4-dihydro-2H-quinoline |
| Standard InChI | InChI=1S/C13H12ClN3/c14-12-8-15-9-13(16-12)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,8-9H,3,5,7H2 |
| Standard InChI Key | HMKDPHITRCSOHW-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C3=CN=CC(=N3)Cl |
| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C3=CN=CC(=N3)Cl |
Introduction
Chemical Structure and Properties
1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline possesses a distinct molecular structure characterized by a tetrahydroquinoline scaffold connected to a chlorinated pyrazine ring. The comprehensive identification details of this compound are presented in Table 1.
Table 1: Chemical Properties of 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline
| Property | Value |
|---|---|
| CAS Number | 1219981-05-1 |
| Molecular Formula | C13H12ClN3 |
| Molecular Weight | 245.71 g/mol |
| IUPAC Name | 1-(6-chloropyrazin-2-yl)-3,4-dihydro-2H-quinoline |
| Standard InChI | InChI=1S/C13H12ClN3/c14-12-8-15-9-13(16-12)17-7-3-5-10-4-1-2-6-11(10) |
The compound features a partially saturated quinoline system (tetrahydroquinoline) that is N-substituted with a 6-chloropyrazine moiety. This structural arrangement creates a molecule with multiple nitrogen atoms in different chemical environments, leading to interesting electronic properties and potential binding capabilities with biological targets. The presence of the chlorine atom adds to the compound's reactivity profile, allowing for nucleophilic substitution reactions that can generate diverse derivatives.
The tetrahydroquinoline portion consists of a benzene ring fused to a partially saturated piperidine ring, creating a bicyclic system that is common in many natural products and pharmaceutical compounds. This structural element contributes to the compound's hydrophobicity and potential for lipophilic interactions with biological systems.
Synthetic Approaches
Borrowing Hydrogen Methodology
One potential approach for synthesizing tetrahydroquinoline derivatives involves the borrowing hydrogen methodology. This method, as described for related compounds, utilizes a manganese(I) PN3 pincer complex catalyst to facilitate a one-pot cascade reaction starting from 2-aminobenzyl alcohols and secondary alcohols . This approach is particularly valuable as it represents an atom-efficient pathway, producing water as the only byproduct without requiring additional reducing agents.
The reaction mechanism likely involves:
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Dehydrogenation of the alcohol by the catalyst
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Imine formation
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Hydrogen transfer back to the imine
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Cyclization to form the tetrahydroquinoline scaffold
Following the formation of the tetrahydroquinoline core, further functionalization with 6-chloro-2-pyrazinyl groups could be achieved through N-arylation reactions using appropriate coupling conditions.
Nucleophilic Substitution Approach
Another potential synthetic route might involve the direct nucleophilic substitution reaction between 1,2,3,4-tetrahydroquinoline and an appropriately activated 6-chloro-2-pyrazine derivative. This approach would take advantage of the nucleophilic nitrogen of the tetrahydroquinoline to attack an electrophilic carbon adjacent to the pyrazine nitrogen, followed by elimination of a leaving group.
Structure-Activity Relationships
The structural features of 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline suggest potential biological activities based on similar compounds. The tetrahydroquinoline scaffold appears in numerous biologically active compounds, while the pyrazine moiety is known to enhance binding to certain protein targets.
Comparison with Related Compounds
To better understand the potential properties and applications of 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline, it is valuable to compare it with structurally related compounds. Table 2 presents a comparison with two such compounds mentioned in the search results.
Table 2: Comparison of 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline with Related Compounds
The comparison reveals that while 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline shares the same molecular formula as our target compound, it differs in the arrangement of the nitrogen atom in the saturated ring system. This subtle structural difference could significantly impact the compound's three-dimensional conformation and, consequently, its binding affinity to biological targets.
The 8-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline differs more substantially, lacking the pyrazinyl group entirely and featuring a chlorine substituent directly on the quinoline system with additional methyl groups. These structural variations would confer different physicochemical properties and potential biological activities.
Applications in Organic Synthesis
Beyond its potential pharmaceutical applications, 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline may serve as an intermediate in organic synthesis.
Synthetic Intermediate
The compound's reactive chlorine substituent makes it a potential intermediate for the synthesis of more complex molecules. Through various cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings), the chlorine could be replaced with carbon-based substituents, allowing for the construction of more elaborate molecular architectures.
Additionally, the tetrahydroquinoline portion could undergo further transformations, including functionalization of the partially saturated ring or reactions involving the aromatic portion of the molecule. These characteristics make 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline a versatile synthetic building block.
Comparative Analysis with Related Heterocyclic Systems
To better understand the potential properties and applications of 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline, it is instructive to compare it with other heterocyclic systems that share structural similarities.
Comparison with 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
The 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has been investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets. It has also been studied in materials science for the development of novel materials with specific electronic or optical properties. These applications suggest potential parallel research directions for 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline.
Tetrahydroquinoline Systems in Drug Development
The tetrahydroquinoline scaffold forms the core of various pharmaceutically active compounds. For instance, certain tetrahydroquinoline derivatives have shown promising results against various cancer cell lines. The inclusion of the pyrazinyl moiety in 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline might enhance or modify these biological activities, potentially leading to novel therapeutic agents.
Future Research Directions
Based on the structural characteristics and potential applications of 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline, several promising research directions can be identified:
Structure-Activity Relationship Studies
Systematic modification of various positions of the molecule could yield valuable information about structure-activity relationships. Potential modifications include:
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Replacement of the chlorine atom with other substituents
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Introduction of functional groups at various positions of the tetrahydroquinoline scaffold
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Modification of the saturation level of the quinoline ring system
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Investigation of isosteric replacements for the pyrazine ring
These modifications could be evaluated for their impact on biological activity, potentially leading to the development of optimized compounds with enhanced potency or selectivity.
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